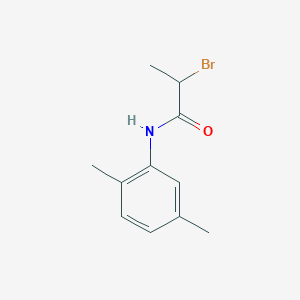

2-bromo-N-(2,5-dimethylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-bromo-N-(2,5-dimethylphenyl)propanamide is an organic compound with the molecular formula C11H14BrNO. It is characterized by the presence of a bromine atom attached to the second carbon of the propanamide chain and a 2,5-dimethylphenyl group attached to the nitrogen atom of the amide group

Wirkmechanismus

Target of Action

The primary targets of 2-bromo-N-(2,5-dimethylphenyl)propanamide are currently unknown . This compound is a biochemical used for proteomics research

Mode of Action

Given its structure, it’s possible that it interacts with its targets via the central amide group (C=O-NH) and the bromine atom (Br) attached to the second carbon (C2) of the propanamide chain. The presence of two methyl groups ((CH3)2) on the phenyl ring may also affect its reactivity and interaction with other molecules.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Vorbereitungsmethoden

The synthesis of 2-bromo-N-(2,5-dimethylphenyl)propanamide typically involves the bromination of N-(2,5-dimethylphenyl)propanamide. One common method includes the reaction of N-(2,5-dimethylphenyl)propanamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-bromo-N-(2,5-dimethylphenyl)propanamide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by another nucleophile, such as an amine or thiol, under appropriate conditions.

Common reagents used in these reactions include nucleophiles like sodium azide or thiourea for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of 2-bromo-N-(2,5-dimethylphenyl)propanamide exhibit significant anticancer activity. One study synthesized several propanamide derivatives and evaluated their effects on cancer cell lines. The results showed that certain derivatives had low IC50 values, indicating potent anticancer properties:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 6h | 20.12 ± 6.20 | MDA-MB-231 |

| 6j | 10.84 ± 4.20 | MDA-MB-468 |

| 6e | 24.57 ± 1.62 | A549 |

These compounds induce apoptosis in cancer cells through mitochondrial pathways, making them promising candidates for further development in cancer therapy .

Antimicrobial Activity

The compound also shows potential antimicrobial activity against various pathogens. A study highlighted that the 2,5-dimethylphenyl scaffold is common in antimicrobial agents, particularly against drug-resistant strains of bacteria and fungi. For instance, compounds derived from this scaffold demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium:

| Compound | Activity Against | Type of Pathogen |

|---|---|---|

| 3h | Strong | MRSA |

| 3j | Moderate | Vancomycin-resistant E. faecium |

| 9f | Broad-spectrum | Drug-resistant Candida strains |

These findings suggest that compounds like this compound could be explored as novel antimicrobial agents .

Enzyme Inhibition

Recent studies have also focused on the enzyme inhibitory potential of related compounds. For example, one derivative was evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism:

| Compound | IC50 (µM) | Comparison to Acarbose |

|---|---|---|

| 8l | <10 | More potent |

Molecular docking studies confirmed that this compound binds effectively within the active site of the enzyme, enhancing its potential as a therapeutic agent for diabetes management .

Case Studies

- Anticancer Study : A series of N-substituted propanamides were synthesized and tested against various cancer cell lines. The study concluded that modifications to the propanamide structure significantly impacted their anticancer potency.

- Antimicrobial Evaluation : A comprehensive evaluation was conducted on a library of compounds based on the 2,5-dimethylphenyl framework. The results indicated broad-spectrum activity against resistant strains, supporting further exploration for clinical applications.

- Enzyme Inhibition Research : The inhibitory effects of synthesized propanamides on α-glucosidase were investigated in vitro, showing promising results that suggest potential use in managing postprandial hyperglycemia.

Vergleich Mit ähnlichen Verbindungen

2-bromo-N-(2,5-dimethylphenyl)propanamide can be compared with other similar compounds such as:

2-bromo-N-(2,3-dimethylphenyl)propanamide: Similar structure but with the dimethyl groups in different positions, which can affect its reactivity and interactions.

2-bromo-N-(2,4-dimethylphenyl)propanamide: Another isomer with different positioning of the dimethyl groups, leading to variations in chemical behavior.

2-bromo-N-(2,6-dimethylphenyl)propanamide: Yet another isomer with unique properties due to the different arrangement of the dimethyl groups.

Biologische Aktivität

2-Bromo-N-(2,5-dimethylphenyl)propanamide, a compound with a unique chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H14BrN

- Molecular Weight : 242.14 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties. The presence of the bromine atom may enhance its reactivity and interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of the 2,5-dimethylphenyl scaffold often display significant antimicrobial properties. For instance, compounds containing this scaffold have been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, as well as fungi resistant to conventional treatments .

- Table 1: Antimicrobial Activity Comparison

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | S. aureus | Moderate |

| 3h (Thiazole derivative) | E. faecium | High |

| 7 (Naphthoquinone-fused thiazole) | Drug-resistant Candida | Very High |

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds suggests that this compound may also exhibit similar effects. Compounds in this class have been noted for their ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on various derivatives showed that compounds with the 2,5-dimethylphenyl group had enhanced activity against methicillin-resistant S. aureus (MRSA). The study highlighted the compound's potential as a lead for developing new antibiotics targeting resistant strains . -

Inflammation Modulation :

In vitro studies demonstrated that related compounds could significantly reduce levels of tumor necrosis factor-alpha (TNF-α) in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .

Eigenschaften

IUPAC Name |

2-bromo-N-(2,5-dimethylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7-4-5-8(2)10(6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNFPBPCGXYEGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.